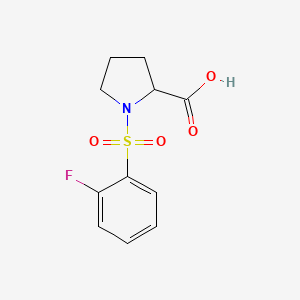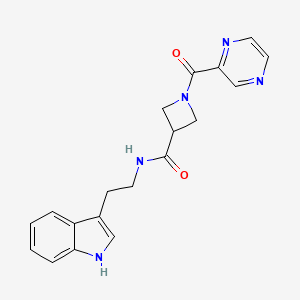
N-(2-(1H-indol-3-yl)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1H-indol-3-yl)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is commonly referred to as IPA-3, and it has been shown to have a significant impact on various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds structurally similar to N-(2-(1H-indol-3-yl)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide have been synthesized to explore their potential biological activities. Studies detail the synthesis of derivatives involving pyrazole, pyrimidine, and azetidine rings through various chemical reactions. These syntheses involve the use of hydrazine hydrate, acetylacetone, and other reagents to yield compounds with potential biological activities (Hassan, Hafez, & Osman, 2014; Abdallah, 2007).
Cytotoxicity and Anticancer Potential
Several studies have been conducted to assess the cytotoxicity of compounds similar to N-(2-(1H-indol-3-yl)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide against various cancer cell lines. These compounds have shown promise in inhibiting the growth of cancer cells, suggesting potential applications in anticancer therapy (Bu, Chen, Deady, & Denny, 2002).
Antimicrobial Activity
The antimicrobial properties of related compounds have also been explored, with some demonstrating significant activity against a range of bacterial and fungal pathogens. This suggests potential applications in the development of new antimicrobial agents (Hassan, 2013; Ayyash & Habeeb, 2019).
Ethylene Biosynthesis Inhibition
In the context of plant biology, derivatives of pyrazinecarboxamide, similar to the compound of interest, have been identified as inhibitors of ethylene biosynthesis in Arabidopsis thaliana. These findings suggest potential applications in agriculture to reduce postharvest loss by delaying the ripening and senescence of fruits and flowers (Sun et al., 2017).
Propiedades
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c25-18(14-11-24(12-14)19(26)17-10-20-7-8-21-17)22-6-5-13-9-23-16-4-2-1-3-15(13)16/h1-4,7-10,14,23H,5-6,11-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUSHBZDWIJNOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



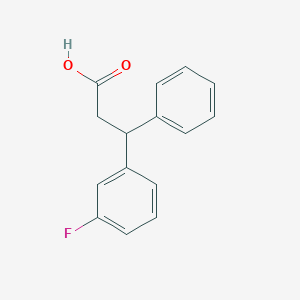
![2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2884301.png)
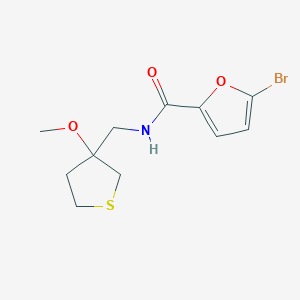
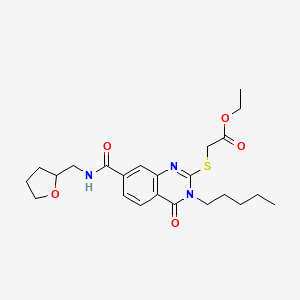
![N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2884306.png)

![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-3-(4-methoxyanilino)-2-propen-1-one](/img/structure/B2884310.png)
![(2Z)-6-bromo-2-[(4-chloro-3-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2884312.png)
![[1-(2-Fluoro-4-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2884315.png)

